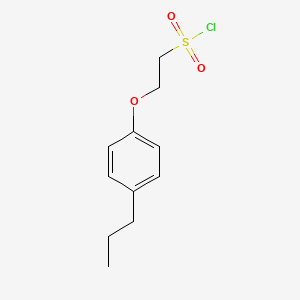
2-(4-Propylphenoxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-propylphenol with ethylene oxide to form 2-(4-propylphenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Propylphenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .
Scientific Research Applications
2-(4-Propylphenoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Propylphenoxy)ethane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which is highly reactive towards nucleophiles. This reactivity allows it to modify various substrates, including organic molecules and biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenoxy)ethane-1-sulfonyl chloride
- 2-(4-Ethylphenoxy)ethane-1-sulfonyl chloride
- 2-(4-Butylphenoxy)ethane-1-sulfonyl chloride
Uniqueness
2-(4-Propylphenoxy)ethane-1-sulfonyl chloride is unique due to its specific propyl group, which imparts distinct reactivity and selectivity compared to its methyl, ethyl, and butyl analogs . This uniqueness makes it particularly valuable in certain synthetic applications where other similar compounds may not be as effective .
Biological Activity
2-(4-Propylphenoxy)ethane-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound's structure suggests it may interact with various biological targets, making it a subject of interest in medicinal chemistry and drug design.
Chemical Structure and Properties
The chemical formula for this compound is C₁₃H₁₅ClO₂S. Its sulfonyl chloride functional group is known for its reactivity, particularly in forming sulfonamide linkages, which are crucial in many biological processes.
Antiviral Activity
Research indicates that sulfonamide compounds can exhibit antiviral properties. For instance, a study demonstrated that related sulfonamide derivatives showed significant inhibition rates against viral strains, suggesting that this compound could possess similar activity. In particular, compounds with a sulfonamide moiety have been shown to inhibit HIV transmission to uninfected cells, highlighting their potential as antiviral agents .
Vascular Effects
Sulfonamides, including derivatives like this compound, have been implicated in modulating vascular functions. They may influence the release of vasoactive substances from endothelial cells, affecting blood pressure and vascular resistance. The compound's ability to interact with endothelin pathways could lead to therapeutic applications in managing cardiovascular disorders .
Study on Antiviral Efficacy
A recent study focused on the synthesis of sulfonamide derivatives and their antiviral efficacy against various viruses. The results indicated that certain derivatives exhibited promising inhibition rates at concentrations as low as 0.5 mg/mL, suggesting that this compound could be further explored for its antiviral potential.
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| This compound | 0.5 | TBD |
| Control (Ningnanmycin) | 0.5 | 54.51 |
This table illustrates the comparative inhibition rates observed in the study, emphasizing the need for further investigation into the specific activity of this compound .
Vascular Studies
In another investigation into the vascular effects of sulfonamide compounds, it was noted that such compounds could provoke vasoconstriction and influence endothelial function. The modulation of endothelin release by these compounds suggests a mechanism through which they could exert cardiovascular effects .
Properties
Molecular Formula |
C11H15ClO3S |
|---|---|
Molecular Weight |
262.75 g/mol |
IUPAC Name |
2-(4-propylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C11H15ClO3S/c1-2-3-10-4-6-11(7-5-10)15-8-9-16(12,13)14/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
UGIPQBSJBWYOGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















